molecular formula C11H19F2N B2680191 4-(4,4-Difluorocyclohexyl)piperidine CAS No. 2167319-89-1

4-(4,4-Difluorocyclohexyl)piperidine

Cat. No.: B2680191
CAS No.: 2167319-89-1
M. Wt: 203.277
InChI Key: ZLTXOGVQRFMROK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4,4-Difluorocyclohexyl)piperidine is a chemical compound characterized by the presence of a piperidine ring substituted with a 4,4-difluorocyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,4-Difluorocyclohexyl)piperidine typically involves the reaction of piperidine with 4,4-difluorocyclohexanone. The reaction is usually carried out under controlled conditions, often in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 4-(4,4-Difluorocyclohexyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

4-(4,4-Difluorocyclohexyl)piperidine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4,4-Difluorocyclohexyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 4-(4,4-Difluorocyclohexyl)morpholine
  • 4-(4,4-Difluorocyclohexyl)pyrrolidine
  • 4-(4,4-Difluorocyclohexyl)azepane

Comparison: 4-(4,4-Difluorocyclohexyl)piperidine is unique due to its specific substitution pattern and the presence of the piperidine ring. Compared to similar compounds, it may exhibit different chemical reactivity and biological activity, making it a valuable compound for specific research and industrial applications .

Properties

IUPAC Name

4-(4,4-difluorocyclohexyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F2N/c12-11(13)5-1-9(2-6-11)10-3-7-14-8-4-10/h9-10,14H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTXOGVQRFMROK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2CCNCC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.